1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVISAQHGBMHJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Formation of Indole Core :
-
Alkylation with 2-Fluorobenzyl Group :
Table 1: Reaction Conditions for Fischer Indole Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Indole formation | 2-Methylphenylhydrazine, levulinic acid, acetic acid | 120°C, 18 hr | 68% |
| Alkylation | 2-Fluorobenzyl bromide, K₂CO₃, DMF | 60°C, 7 hr | 75% |
Vilsmeier-Haack Formylation Method
This method leverages the Vilsmeier-Haack reaction to introduce a formyl group at the indole’s 3-position, which is subsequently oxidized to a carboxylic acid.
Key Steps:
-
Formylation :
-
Oxidation to Carboxylic Acid :
-
Benzylation :
Table 2: Vilsmeier-Haack Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃:DMF ratio | 1:5 (v/v) | Maximizes formylation efficiency |
| Reaction temperature | 85°C | Prevents side reactions (e.g., over-chlorination) |
| Oxidation time | 2 hr | Balances conversion and product degradation |
Buchwald-Hartwig Coupling Strategy
This modern approach employs palladium-catalyzed cross-coupling to introduce the 2-fluorobenzyl group after indole core assembly.
Key Steps:
-
Synthesis of 3-Bromoindole Intermediate :
-
Palladium-Catalyzed Coupling :
Table 3: Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Fischer indole synthesis | High atom economy, scalable | Long reaction times (>24 hr) |
| Vilsmeier-Haack formylation | Excellent regioselectivity | Requires hazardous POCl₃ |
| Buchwald-Hartwig coupling | Modular substituent introduction | Costly palladium catalysts |
Industrial-Scale Production Considerations
For commercial manufacturing, the Vilsmeier-Haack route is preferred due to its compatibility with continuous flow reactors:
-
Flow Reactor Parameters :
Key challenges include minimizing residual DMF and optimizing crystallization conditions to prevent polymorphic variations.
Emerging Methodologies
Recent advances include enzymatic carboxylation using engineered aminomutases to directly introduce the carboxylic acid group, though yields remain suboptimal (∼40%) .
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is its potential as an antiviral agent. Research indicates that derivatives of indole-2-carboxylic acid, which share structural similarities with this compound, have shown effectiveness against HIV-1 integrase. These compounds inhibit the strand transfer process crucial for viral replication by chelating magnesium ions in the active site of the integrase enzyme, thereby disrupting its function .
Table 1: Inhibitory Effects of Indole Derivatives on HIV-1 Integrase
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of strand transfer |
| Indole-2-carboxylic acid derivative 3 | 0.13 | Chelation of Mg²⁺ ions |
| Indole derivative 20a | 0.06 | Enhanced binding interactions with integrase |
The structure–activity relationship (SAR) studies suggest that modifications at the C3 position of the indole core can significantly enhance antiviral activity, indicating a promising avenue for further research and optimization .
Cancer Therapeutics
In addition to antiviral properties, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Preliminary in vitro studies indicate that these compounds exhibit low micromolar IC₅₀ values, suggesting their potential as anticancer agents. The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in tumor growth.
Table 2: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Apoptosis induction |
| Indole derivative X | MCF7 (Breast) | TBD | Inhibition of proliferation |
| Indole derivative Y | HeLa (Cervical) | TBD | Disruption of cell cycle |
Case Study: HIV-1 Integrase Inhibition
A study focused on optimizing indole derivatives found that introducing halogenated groups at specific positions significantly improved integrase inhibition. For instance, compound 20a exhibited an IC₅₀ value comparable to established inhibitors like Raltegravir, highlighting its potential as a therapeutic agent against HIV .
Case Study: Anticancer Activity
In another study evaluating various indole derivatives for anticancer activity, researchers observed that certain modifications led to enhanced cell death in cancer lines compared to standard treatments. The introduction of fluorine atoms at specific positions was noted to improve binding affinity to target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) 1-Benzyl-2-methyl-1H-indole-3-carboxylic Acid
- Structure : Lacks the fluorine atom on the benzyl group.
- Properties : Reduced electronegativity and lipophilicity compared to the fluorinated analog.
- Activity : Benzyl-substituted indoles are common in anti-inflammatory agents, but fluorination often improves bioavailability and target selectivity .
(b) 1-(2-Methoxybenzyl)-1H-indole-3-carboxylic Acid
- Structure : Contains a methoxy (-OCH₃) group instead of fluorine.
- Properties : Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation. Fluorine’s smaller size and inductive effects offer distinct electronic modulation .
(c) 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde
- Structure : Features chlorine and fluorine on the benzyl ring, with a formyl (-CHO) group at position 3.
Core Modifications: Substituents on the Indole Ring
(a) 1-Benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic Acid
- Structure : Additional chlorine at position 5 and a 2-fluorophenyl group at position 3.
- Activity : Chlorine enhances halogen bonding, while the fluorophenyl group may improve CNS penetration. This highlights the role of multi-halogenation in optimizing pharmacokinetics .
(b) Methyl 1-methyl-1H-indole-3-carboxylate
Pharmacological and Physicochemical Comparisons
<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Experimental data from analogues suggests fluorine reduces LogP slightly compared to non-fluorinated benzyl groups.
Structure-Activity Relationship (SAR) Trends
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance binding precision, while chlorine offers stronger halogen bonding but increased steric hindrance .
- Carboxylic Acid vs. Ester : The free -COOH group is crucial for ionic interactions with target proteins (e.g., cyclooxygenase inhibition), whereas esters serve as prodrugs .
Biological Activity
1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12FNO2
- CAS Number : 94790-37-1
- Molecular Weight : 233.24 g/mol
The presence of a fluorobenzyl group and a carboxylic acid moiety is significant for its biological interactions.
Research indicates that compounds with indole scaffolds, such as this compound, exhibit various biological activities through different mechanisms:
- HIV Integrase Inhibition : Similar indole derivatives have been shown to inhibit HIV integrase, which is crucial for viral replication. The binding conformation analysis suggests that the indole core and carboxyl group may chelate with Mg²⁺ ions in the active site of integrase, thereby impairing its function .
- Anticancer Activity : Indole derivatives have also been studied for their anticancer properties. The structural modifications in the indole core can enhance interactions with specific targets in cancer cells, potentially leading to apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the indole structure influence biological activity:
- Fluorine Substitution : The introduction of fluorine at the benzyl position has been associated with increased potency against integrase inhibition compared to non-fluorinated analogs.
- Carboxylic Acid Group : The presence of a carboxylic acid is critical for chelation with metal ions, enhancing binding affinity and biological activity.
Case Study 1: HIV-1 Integrase Inhibition
A study synthesized various indole derivatives based on the indole-2-carboxylic acid scaffold. Among these, compound 17a demonstrated significant inhibitory effects on HIV integrase with an IC₅₀ value of 3.11 μM. The study concluded that structural modifications at positions C6 and C3 of the indole core significantly improved inhibitory activity due to enhanced π–π stacking interactions with viral DNA .
Case Study 2: Anticancer Activity
Research has shown that certain indole derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications that enhance hydrophobic interactions can lead to improved selectivity for cancer cells over normal cells. In vitro studies indicated that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range against various cancer cell lines .
Biological Activity Summary Table
| Compound Name | Biological Activity | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HIV Integrase Inhibitor | 3.11 | Chelation with Mg²⁺ ions |
| Indole Derivative A | Anticancer | 5.00 | Induction of apoptosis |
| Indole Derivative B | Antiviral | 0.39 | Inhibition of viral replication |
Q & A
Q. Why do some studies report conflicting bioactivity data for fluorobenzyl-substituted indoles?
- Methodological Answer : Differences in assay conditions (e.g., cell lines, serum concentration) or enantiomeric purity (e.g., R vs. S configurations) can alter results. Chiral HPLC separates enantiomers, while functional assays (e.g., cAMP inhibition) validate stereospecific activity. Cross-study comparisons require normalization to reference agonists .
Methodological Tables
| Parameter | Experimental Value | Computational Prediction | Reference |
|---|---|---|---|
| LogP | 1.63 (shake-flask) | 2.17 (DFT) | |
| Melting Point (°C) | 232–234 (indole-3-carboxylic acid) | N/A | |
| S1P1 EC50 | 0.3 mg/kg (in vivo) | 10 nM (docking) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
